

An In-depth Technical Guide to Tenivastatin: Chemical Structure and Properties

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Compound of Interest

Compound Name: Tenivastatin

Cat. No.: B1682744

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, also known as simvastatin acid, is the active metabolite of the widely prescribed lipid-lowering drug, simvastatin. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, **Tenivastatin** plays a crucial role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Tenivastatin**, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

Tenivastatin is the β -hydroxy acid form of simvastatin, which is produced in the body following the oral administration of the inactive lactone prodrug, simvastatin.

IUPAC Name: (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid[1]

SMILES: CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--O)O">C@HC[1]

InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N[1]

CAS Number: 121009-77-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Tenivastatin** is presented in the table below, providing essential data for experimental design and formulation development.

Property	Value	Source
Molecular Formula	C ₂₅ H ₄₀ O ₆	[1][2]
Molecular Weight	436.58 g/mol	[2]
Appearance	White Powder	[3]
pKa	~5.5	[4]
LogP	3.9	[1]
Topological Polar Surface Area	104 Å ²	[1]
Solubility	DMSO: Soluble Ethanol: Soluble Water: Sparingly soluble	[5]

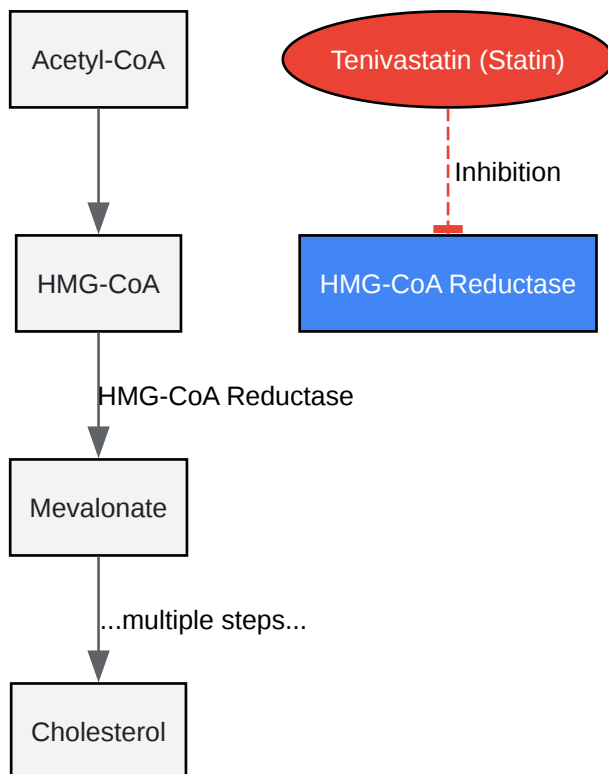
Pharmacological Properties

Mechanism of Action

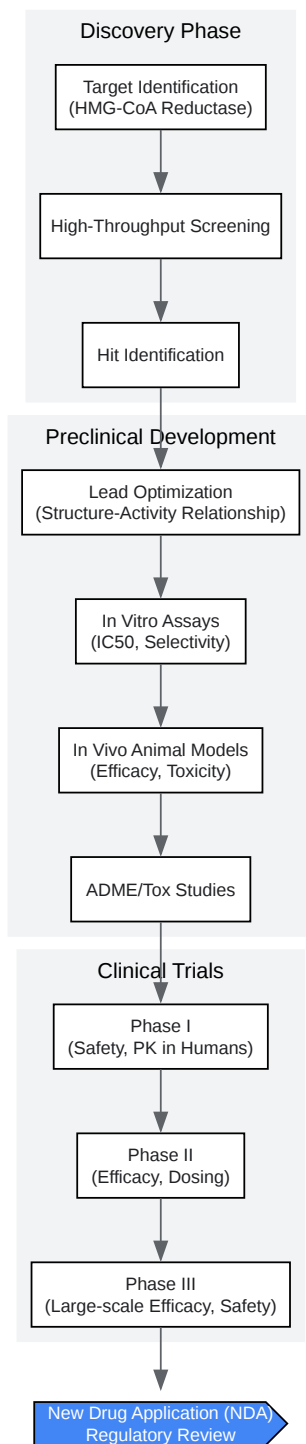
Tenivastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby reducing plasma LDL-C levels.

The signaling pathway for HMG-CoA reductase inhibition is illustrated in the diagram below.

HMG-CoA Reductase Signaling Pathway



Statin Drug Discovery and Evaluation Workflow

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